molecular formula C20H19N3O3S B10875099 3,4-dimethoxy-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide

3,4-dimethoxy-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide

Cat. No.: B10875099
M. Wt: 381.4 g/mol
InChI Key: MBLUKDOTNIPQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following structural formula:

    3,4-dimethoxy-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide: C21H20N2O3S\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_3\text{S}C21​H20​N2​O3​S

    .
  • It belongs to the class of benzamides and contains methoxy (–OCH₃) and quinoline (–C₉H₆N) moieties.
  • The compound’s systematic name indicates its substituents: two methoxy groups at positions 3 and 4 on the benzene ring, an N-[(2-methylquinolin-8-yl)carbamothioyl] group attached to the amide nitrogen, and the carbonyl group (–C=O) of the benzamide.
  • Benzamides often exhibit diverse biological activities due to their structural versatility.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it can likely be synthesized through multi-step reactions involving quinoline derivatives, methoxylation, and amide formation.
    • Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and purity.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the quinoline moiety.

      Reduction: Reduction of the carbonyl group (–C=O) could yield the corresponding alcohol.

      Substitution: The compound may participate in nucleophilic substitution reactions at the amide nitrogen or other reactive sites.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, methylation could involve methylating agents like diazomethane or dimethyl sulfate.

      Major Products: The products would vary based on the reaction type. For instance, reduction could yield the corresponding amine.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA) and its impact on cellular processes.

      Medicine: Exploring its pharmacological properties, potential as a drug lead, or use in drug delivery systems.

      Industry: Assessing its applications in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can explore related benzamides or quinoline derivatives to highlight its uniqueness.

    Remember that this compound’s detailed study would require access to specialized databases and scientific literature

    Properties

    Molecular Formula

    C20H19N3O3S

    Molecular Weight

    381.4 g/mol

    IUPAC Name

    3,4-dimethoxy-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide

    InChI

    InChI=1S/C20H19N3O3S/c1-12-7-8-13-5-4-6-15(18(13)21-12)22-20(27)23-19(24)14-9-10-16(25-2)17(11-14)26-3/h4-11H,1-3H3,(H2,22,23,24,27)

    InChI Key

    MBLUKDOTNIPQET-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC)C=C1

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.